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molecular formula C16H11NO3 B1678077 Oxycinchophen CAS No. 485-89-2

Oxycinchophen

Cat. No. B1678077
M. Wt: 265.26 g/mol
InChI Key: XAPRFLSJBSXESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06335448B1

Procedure details

A 1 L round-bottomed flask was charged with 360 mL of water and LiOH.H2O (34.3 g, 800 mmol) and stirred at 50-60° C. Isatin (30 g, 200 mmol) was added and the reaction stirred for 30 minutes at 50-60° C. The (α-acetoxy acetophenone (40.95 g, 230 mmol, 1.15 equiv.) was added as a solid in one portion and the solution heated at 80-85° C. until <5% by PAR isatin remains as shown by HPLC (typically 3 hours). The reaction was cooled to room temperature, diluted with water (90 mL) and tert-butyl methyl ether (“TBME”) (210 mL) and transferred to a separatory funnel. The mixture was shaken well and the aqueous layer drained into an Ehrlenmeyer flask. The aqueous layer was acidified to pH=3.0-3.5 using conc. HCl (˜61 mL) and monitored with a pH meter. The suspension of yellow solid was heated to 60-70° C., and held at that temperature for 5-10 minutes and filtered through a Buchner funnel. The flask was rinsed with 90 mL of water at 60-70° C. and the filter cake was washed with this rinse. The solid was suction dried for 10 minutes and charged back to the 1 L flask. The flask was charged with 600 mL of water, the suspension heated to 60-70° C., held there for 10 minutes, and filtered through a Buchner funnel. The flask was rinsed with 150 mL of water at 60-70° C. and the filter cake washed with this rinse. The filter cake was dried in a vacuum oven at 80-90° C. and <1 mm Hg. After drying to constant weight, the product 3-hydroxy-2-phenylquinoline-4-carboxylic acid (82%) was obtained as a bright yellow solid: mp 206° C.; IR (cm−1) 3430, 2600, 1634; 1H NMR (300 MHz, DMSO-d6) δ8.75 (1H, δ, J=8.2 Hz), 8.01 (3H, m), 7.59 (5H, m); 13C NMR (75 MHz,DMSO-d6) δ171.03, 153.98, 151.38, 139.68, 135.62, 129.60, 129.38, 128.27, 127.83, 126.27, 125.22, 124.54, 115.26.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
40.95 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
61 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
reactant
Reaction Step Five
Quantity
210 mL
Type
solvent
Reaction Step Five
Name
LiOH.H2O
Quantity
34.3 g
Type
reactant
Reaction Step Six
Name
Quantity
360 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
O[Li].[OH2:3].[NH:4]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:7](=O)[C:5]1=[O:6].C(O[CH2:19][C:20]([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1)=O)(=O)C.Cl.[OH2:29]>COC(C)(C)C>[OH:3][C:19]1[C:20]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)=[N:4][C:14]2[C:9]([C:7]=1[C:5]([OH:6])=[O:29])=[CH:10][CH:11]=[CH:12][CH:13]=2 |f:0.1|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Two
Name
Quantity
40.95 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C(=O)C(=O)C2=CC=CC=C12
Step Four
Name
Quantity
61 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
90 mL
Type
reactant
Smiles
O
Name
Quantity
210 mL
Type
solvent
Smiles
COC(C)(C)C
Step Six
Name
LiOH.H2O
Quantity
34.3 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
360 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at 50-60° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction stirred for 30 minutes at 50-60° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
typically 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
transferred to a separatory funnel
STIRRING
Type
STIRRING
Details
The mixture was shaken well
ADDITION
Type
ADDITION
Details
The suspension of yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 60-70° C.
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
The flask was rinsed with 90 mL of water at 60-70° C.
WASH
Type
WASH
Details
the filter cake was washed with this rinse
CUSTOM
Type
CUSTOM
Details
dried for 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
charged back to the 1 L flask
ADDITION
Type
ADDITION
Details
The flask was charged with 600 mL of water
TEMPERATURE
Type
TEMPERATURE
Details
the suspension heated to 60-70° C.
WAIT
Type
WAIT
Details
held there for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered through a Buchner funnel
WASH
Type
WASH
Details
The flask was rinsed with 150 mL of water at 60-70° C.
WASH
Type
WASH
Details
the filter cake washed with this rinse
CUSTOM
Type
CUSTOM
Details
The filter cake was dried in a vacuum oven at 80-90° C.
CUSTOM
Type
CUSTOM
Details
After drying to constant weight

Outcomes

Product
Details
Reaction Time
7.5 (± 2.5) min
Name
Type
product
Smiles
OC=1C(=NC2=CC=CC=C2C1C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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